N-(1H-indol-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
4-MeO-5-HTP , is a synthetic compound derived from serotonin (5-hydroxytryptamine, 5-HT). Its chemical structure consists of an indole ring system with a substituted amide group. Let’s break down its name:
N: Indicates the amide nitrogen.
(1H-indol-4-yl): Refers to the indole ring with a substituent at the 4-position.
3-(4-methoxy-1H-indol-1-yl)propanamide: Describes the additional methoxy group and the amide linkage.
Preparation Methods
Synthetic Routes::
Indole Synthesis:
4-Methoxyindole Synthesis:
Amide Formation:
- While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Oxidation: 4-MeO-5-HTP can undergo oxidative transformations, leading to various products.
Reduction: Reduction of the carbonyl group in the amide linkage may yield the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).
Common Reagents and Conditions:
Scientific Research Applications
Neurochemistry: Investigating serotonin-related pathways and potential therapeutic effects.
Pharmacology: Studying its impact on serotonin receptors (e.g., 5-HT₁A, 5-HT₂A).
Mood Disorders: Exploring its role in mood regulation and depression.
Neuroprotection: Assessing its neuroprotective properties.
Cancer Research: Investigating its effects on tumor growth and apoptosis.
Mechanism of Action
Serotonin Precursor: 4-MeO-5-HTP is a precursor to serotonin synthesis.
Crosses the Blood-Brain Barrier: It readily enters the brain, influencing central serotonin levels.
Serotonin Receptor Agonist: It activates serotonin receptors, modulating mood, appetite, and sleep.
Comparison with Similar Compounds
5-Hydroxytryptophan (5-HTP): Similar in structure but lacks the methoxy group.
L-tryptophan: A natural amino acid precursor to 5-HTP.
Melatonin: Also derived from serotonin, involved in sleep regulation.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-7-3-6-18-15(19)9-12-23(18)13-10-20(24)22-17-5-2-4-16-14(17)8-11-21-16/h2-9,11-12,21H,10,13H2,1H3,(H,22,24) |
InChI Key |
GNMFRXLJWPSVFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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